molecular formula C10H15NO3S B603474 [(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine CAS No. 1206115-20-9

[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine

Cat. No.: B603474
CAS No.: 1206115-20-9
M. Wt: 229.3g/mol
InChI Key: OKJXDECOLRKICF-UHFFFAOYSA-N
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Description

[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, yielding the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids and sulfonamides.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Methoxy-5-methylphenyl)sulfonyl]methylamine
  • [(2-Ethoxy-4-methylphenyl)sulfonyl]methylamine
  • [(2-Ethoxy-5-chlorophenyl)sulfonyl]methylamine

Uniqueness

[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group provides distinct electronic and steric properties compared to similar compounds with different substituents.

Properties

CAS No.

1206115-20-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.3g/mol

IUPAC Name

2-ethoxy-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-4-14-9-6-5-8(2)7-10(9)15(12,13)11-3/h5-7,11H,4H2,1-3H3

InChI Key

OKJXDECOLRKICF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC

Origin of Product

United States

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